molecular formula C14H9Br B049045 9-Bromoanthracene CAS No. 1564-64-3

9-Bromoanthracene

Cat. No. B049045
M. Wt: 257.12 g/mol
InChI Key: ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
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Patent
US08860019B2

Procedure details

5.4 g (21.1 mmol) of 9-bromoanthracene, 2.6 g (21.1 mmol) of phenylboronic acid, 60 mg (0.21 mmol) of palladium(II) acetate (abbreviation: Pd(OAc)2), 10 mL (20 mmol) of a potassium carbonate aqueous solution (2 mol/L), 263 mg (0.84 mmol) of tris(ortho-tolyl)phosphine (abbreviation: P(o-tolyl)3), and 20 mL of 1,2-dimethoxyethane (abbreviation: DME) were put in a 200 mL three neck flask, and then stirred for nine hours at 80° C. in nitrogen stream. After reaction, a precipitated solid was collected by suction filtration. Subsequently, the solid was dissolved in toluene and then filtered through florisil, celite, and alumina. After a filtrate was washed with water and saturated saline, it was dried with magnesium sulfate. After the mixture was subjected to natural filtration, when the filtrate was concentrated, 21.5 g of 9-phenylanthracene which was a target substance was obtained as a light brown solid at a yield of 85% (Synthesis scheme (b-1)).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
263 mg
Type
reactant
Reaction Step Four
[Compound]
Name
three
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
60 mg
Type
catalyst
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([CH:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.COCCOC>[C:16]1([C:2]2[C:3]3[C:8]([CH:9]=[C:10]4[C:15]=2[CH:14]=[CH:13][CH:12]=[CH:11]4)=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
263 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Five
Name
three
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
60 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for nine hours at 80° C. in nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
a precipitated solid was collected by suction filtration
DISSOLUTION
Type
DISSOLUTION
Details
Subsequently, the solid was dissolved in toluene
FILTRATION
Type
FILTRATION
Details
filtered through florisil, celite, and alumina
WASH
Type
WASH
Details
After a filtrate was washed with water and saturated saline, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the mixture was subjected to natural filtration, when the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
was obtained as a light brown solid at a yield of 85% (Synthesis scheme (b-1))

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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